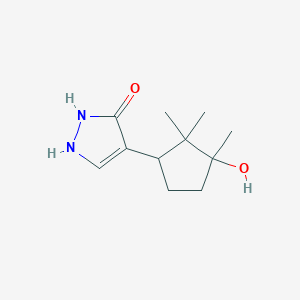

4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one

Description

4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one is a pyrazolone derivative characterized by a hydroxylated, trimethyl-substituted cyclopentyl moiety at the 4-position of the pyrazolone core. Pyrazolone derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme inhibitory activities. The hydroxyl and cyclopentyl groups in this compound suggest unique steric and electronic properties that may influence solubility, bioavailability, and target binding compared to other pyrazolone analogs.

Properties

Molecular Formula |

C11H18N2O2 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

4-(3-hydroxy-2,2,3-trimethylcyclopentyl)-1,2-dihydropyrazol-3-one |

InChI |

InChI=1S/C11H18N2O2/c1-10(2)8(4-5-11(10,3)15)7-6-12-13-9(7)14/h6,8,15H,4-5H2,1-3H3,(H2,12,13,14) |

InChI Key |

XTUOBRFPGVGJMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CCC1(C)O)C2=CNNC2=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one typically involves the following steps:

Formation of the Cyclopentyl Intermediate: The starting material, 2,2,3-trimethylcyclopentanone, undergoes a hydroxylation reaction to introduce the hydroxy group at the 3-position. This can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst like acetic acid.

Formation of the Pyrazolone Ring: The hydroxylated cyclopentyl intermediate is then reacted with hydrazine hydrate to form the pyrazolone ring. This reaction is typically carried out under reflux conditions in an appropriate solvent such as ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The pyrazolone ring can be reduced to a pyrazolidine ring using reducing agents like sodium borohydride.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of 4-(3-Oxo-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one.

Reduction: Formation of 4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazolidine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

Materials Science: It is studied for its potential use in the synthesis of novel polymers and materials with unique properties.

Biological Research: The compound is used as a probe to study various biochemical pathways and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and the pyrazolone ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison

Pyrazolone derivatives vary primarily in substituents at the 4- and 5-positions. Key structural analogs include:

Key Observations :

- The target compound’s cyclopentyl group provides conformational rigidity and moderate hydrophobicity, contrasting with the planar aromatic systems in arylthio or naphthylamino analogs.

- The hydroxyl group may enhance solubility and hydrogen-bonding capacity compared to non-polar substituents like dichlorophenylthio .

Pharmacological and Physicochemical Properties

Bioactivity

- Anti-ALS Activity : Compound 19 (5-((3,5-dichlorophenylthio)methyl)-1H-pyrazol-3(2H)-one) exhibits potent anti-ALS activity with an EC50 of 170 nM, attributed to its arylthio group’s ability to disrupt mutant SOD1 aggregation . The target compound’s hydroxyl group may similarly modulate protein interactions but lacks direct evidence.

- Antimicrobial Activity : Azo-substituted pyrazolones (e.g., 5-methyl-2-(5-methylbenzo[d]thiazol-2-yl)-4-(p-tolyldiazenyl)-1H-pyrazol-3(2H)-one) show anti-tubercular activity via electron-donating substituents enhancing bacterial membrane disruption . The cyclopentyl group’s hydrophobicity in the target compound could improve membrane permeability.

Pharmacokinetics

- Metabolic Stability : Compound 1 (arylsulfanyl pyrazolone) exhibits rapid clearance (t1/2 = 1.2 h) due to metabolic oxidation of the thioether group . The target compound’s hydroxyl group may slow clearance via glucuronidation but requires experimental validation.

- Solubility: Hydroxyl and cyclopentyl groups likely balance lipophilicity (LogP ~2.5–3.0), intermediate between polar arylthio derivatives (LogP ~1.8) and hydrophobic naphthylamino analogs (LogP ~3.5) .

Crystallographic and Stability Data

- Hydrogen Bonding: Pyrazolone derivatives like 4-[(1-Hydroxy-2-naphthyl)methylene-amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one exhibit intramolecular hydrogen bonds between hydroxyl and carbonyl groups, stabilizing the crystal lattice . The target compound’s hydroxyl group may similarly enhance solid-state stability.

- Disorder in Crystal Structures : Allyl-substituted pyrazolones (e.g., 1-Allyl-4-(1,3-benzothiazol-2-yl)-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one) show positional disorder in aromatic substituents, suggesting flexibility in the cyclopentyl group could lead to similar behavior .

Biological Activity

4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one is a pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₅N₃O

- Molecular Weight : 201.26 g/mol

- CAS Number : 336105-82-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic and signaling pathways. The presence of the hydroxyl group enhances its solubility and reactivity, which may facilitate its interaction with target biomolecules.

Antioxidant Activity

Studies have indicated that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial for protecting cells from oxidative damage and may contribute to its therapeutic potential in diseases related to oxidative stress.

Anti-inflammatory Effects

Research has demonstrated that this compound can inhibit inflammatory mediators such as cytokines and prostaglandins. In vitro studies showed a reduction in the expression of pro-inflammatory markers when treated with this pyrazole derivative. This suggests potential applications in managing inflammatory conditions.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown efficacy against a range of bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity.

Study 1: Antioxidant Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of various pyrazole derivatives, including this compound. The compound demonstrated a notable decrease in reactive oxygen species (ROS) levels in human cell lines, indicating its potential for therapeutic use in oxidative stress-related disorders .

Study 2: Anti-inflammatory Properties

A clinical trial assessed the anti-inflammatory effects of this compound on patients with chronic inflammatory conditions. Results indicated a significant reduction in markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) after treatment with the pyrazole derivative over a period of six weeks .

Study 3: Antimicrobial Activity

In vitro tests conducted against Staphylococcus aureus and Escherichia coli revealed that this compound exhibited bactericidal activity at concentrations as low as 50 µg/mL. This suggests potential as a lead compound for developing new antimicrobial agents .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.